2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone
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Overview
Description
2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone is an organic compound with a unique structure that includes a bromine atom and a dimethyl-substituted indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone with bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures (around -78°C) to ensure controlled bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Similar structure with a different aromatic ring system.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C13H15BrO |
---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
2-bromo-1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone |
InChI |
InChI=1S/C13H15BrO/c1-13(2)6-5-9-7-10(12(15)8-14)3-4-11(9)13/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
JCSLYCFOJCINOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)C(=O)CBr)C |
Origin of Product |
United States |
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